
1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol is a chemical entity that has been studied for its potential hypocholesterolemic activity. It is part of a series of 1,3-bis(substituted phenoxy)-2-propanones, which have been found to lower cholesterol levels effectively at a dosage of 10 mg/kg/day .
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution reactions and coupling processes. For instance, 1,3-bis(p-nitrophenoxy)propane, a compound with a similar backbone, was synthesized through the nucleophilic substitution of p-nitrophenol and 1,3-dibromopropane . Another related compound, 1,3-Bis[4,4'-(trimellitimido) phenoxy] propane, was synthesized using a multi-step reaction starting from 4-nitrophenol and 1,3-dibromo propane, followed by reduction and further reaction with trimellitic anhydride .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 1,3-bis(p-nitrophenoxy)propane was determined to be in the monoclinic P2/n space group with specific cell parameters . Similarly, the structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was established by X-ray diffraction crystallography .
Chemical Reactions Analysis
The chemical reactivity of related bis-phenoxy compounds includes nucleophilic substitution reactions, as seen in the synthesis of bis-(1-chloro-3-phenoxy-prop-2-yl)-sulfanes. These compounds exhibit a strong tendency for β-elimination of HCl, depending on the attacking nucleophile, and are used in the synthesis of diastereomerically pure trithiacycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by various analytical methods. For instance, the polyimides derived from similar monomers show good solubility in polar organic solvents and exhibit excellent thermal stability and mechanical properties . The antimicrobial and antiradical activities of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are intermediates of biologically active compounds, have been compared with beta-blockers, showing lower biological activities .
Wissenschaftliche Forschungsanwendungen
Environmental Biodegradation
A pivotal area of research involving 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol and related compounds focuses on environmental biodegradation, particularly concerning endocrine-disrupting chemicals like Bisphenol A (BPA). BPA, structurally similar to 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol, is extensively used in industrial applications. Its environmental persistence raises concerns due to its endocrine-disrupting effects. Research by Chhaya and Gupte (2013) on laccase from Fusarium incarnatum UC-14 highlights a bioremediation approach using reverse micelles systems to degrade BPA, demonstrating the potential for similar strategies in handling compounds like 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol (Chhaya & Gupte, 2013).
Chemical Synthesis and Characterization
In the domain of synthetic chemistry, research by Acar et al. (2012) on novel peripherally tetra-substituted octacationic metal-free and metallophthalocyanines, involving derivatives of 1,3-bis[3-(diethylamino)phenoxy]propan-2-ol, sheds light on the synthesis, spectroscopic characterization, and aggregation behaviors of these compounds. Such studies are crucial for advancing applications in materials science, including the development of novel polymers and coatings, which could encompass derivatives of 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol (Acar et al., 2012).
Endocrine Disruption and Human Health
The impact of bisphenols, including BPA and potentially similar compounds like 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol, on human health, particularly through endocrine disruption, is a significant area of investigation. Studies like those by Wetherill et al. (2007) delve into the in vitro molecular mechanisms of BPA action, offering insights into how related compounds might interact with human cellular and molecular pathways, possibly informing safety and regulatory standards (Wetherill et al., 2007).
Environmental Fate and Toxicology
Understanding the environmental fate and toxicological impact of chemicals like 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol and its analogs is crucial for assessing and mitigating ecological risks. Research by Im and Löffler (2016) on the fate of BPA in terrestrial and aquatic environments provides a model for studying the degradation pathways and persistence of similar compounds, highlighting the role of biotic and abiotic processes in their transformation and potential environmental impacts (Im & Löffler, 2016).
Wirkmechanismus
Target of Action
A related compound, metoprolol, is known to target pseudomonas fluorescens lipase (pfl), an enzyme that plays a crucial role in the kinetic resolution of a racemic intermediate .
Mode of Action
It’s worth noting that related compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interaction of 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol with its targets.
Biochemical Pathways
It’s known that related compounds can participate in reactions involving lipases, which belong to the α/β-hydrolase folding group . These enzymes play a significant role in various biochemical pathways, including lipid metabolism.
Result of Action
It’s known that related compounds can undergo reactions that result in changes at the molecular level, such as the formation of new compounds .
Eigenschaften
IUPAC Name |
1,3-bis(4-chloro-3-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-11-7-14(3-5-16(11)18)21-9-13(20)10-22-15-4-6-17(19)12(2)8-15/h3-8,13,20H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRDZXWLEBQDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(COC2=CC(=C(C=C2)Cl)C)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525258.png)
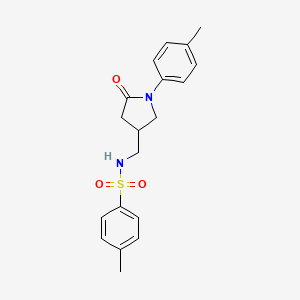

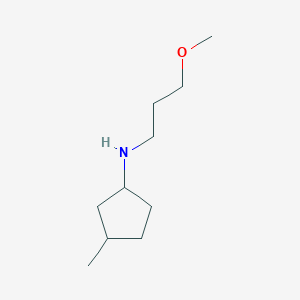
![N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2525263.png)

![11-(4-Butoxyphenyl)-5-{[(3,4-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2525266.png)
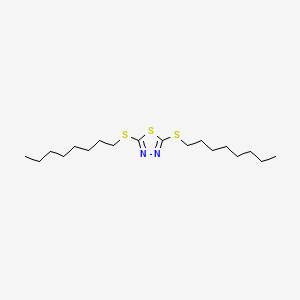
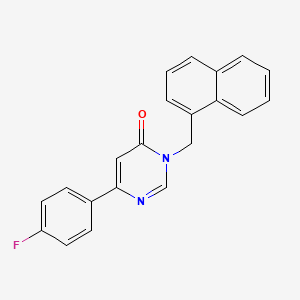
![(E)-1-(4-Fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2525270.png)
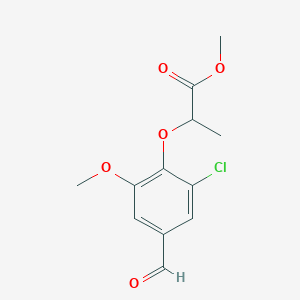


![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2525279.png)